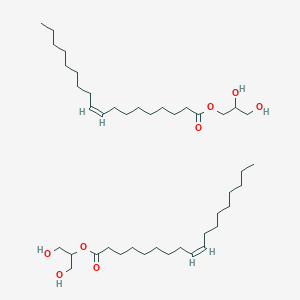

Glycerol monoleate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycerol monoleate is typically synthesized through the esterification of glycerol and oleic acid. The reaction can be catalyzed by various catalysts, including solid acid catalysts like Amberlyst 16 resin and silica gel sulfuric acid . The optimal reaction conditions involve a molar ratio of sodium oleate to 3-chloro-1,2-propanediol of 1:2, a reaction temperature of 115°C, and a reaction time of 6 hours . Toluene is often used as a solvent in this process .

Industrial Production Methods

In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters such as temperature, time, and catalyst dosage are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Glycerol monoleate undergoes various chemical reactions, including hydrolysis, oxidation, and esterification. Hydrolysis of this compound results in the formation of glycerol and oleic acid . Oxidation reactions can lead to the formation of peroxides and other oxidative degradation products.

Common Reagents and Conditions

Hydrolysis: Water and acidic or basic catalysts.

Oxidation: Oxygen or other oxidizing agents under controlled conditions.

Esterification: Glycerol and oleic acid with acid catalysts like sulfuric acid or solid acid catalysts.

Major Products

Hydrolysis: Glycerol and oleic acid.

Oxidation: Peroxides and other oxidative degradation products.

Esterification: This compound.

Scientific Research Applications

Glycerol monoleate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of glycerol monoleate involves its ability to self-assemble into various structures such as micelles and liquid crystals. This self-assembly is driven by the amphiphilic nature of the molecule, which has both hydrophilic (glycerol) and hydrophobic (oleic acid) components . In lubrication, this compound reduces friction by forming a monolayer or multilayers on metal surfaces, preventing direct metal-to-metal contact .

Comparison with Similar Compounds

Similar Compounds

Glycerol monostearate: Another glycerol monoester, but with stearic acid instead of oleic acid.

Glycerol monolaurate: A glycerol monoester with lauric acid.

Glycerol monooleate: The compound in focus, with oleic acid.

Uniqueness

Glycerol monoleate is unique due to its specific fatty acid component, oleic acid, which imparts distinct properties such as lower melting point and better emulsifying capabilities compared to other glycerol monoesters . Its ability to form stable liquid crystalline phases makes it particularly valuable in drug delivery and other advanced applications .

Properties

Molecular Formula |

C42H80O8 |

|---|---|

Molecular Weight |

713.1 g/mol |

IUPAC Name |

1,3-dihydroxypropan-2-yl (Z)-octadec-9-enoate;2,3-dihydroxypropyl (Z)-octadec-9-enoate |

InChI |

InChI=1S/2C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h2*9-10,20,22-23H,2-8,11-19H2,1H3/b2*10-9- |

InChI Key |

SRHVLJPTCHOVAJ-QZOPMXJLSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)O.CCCCCCCC/C=C\CCCCCCCC(=O)OC(CO)CO |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O.CCCCCCCCC=CCCCCCCCC(=O)OC(CO)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.